In Vivo Potency: Triantennary GalNAc-siRNA ED₅₀ Reaches 1 mg/kg, Surpassing Early Conjugate Designs by Fivefold
The therapeutic index of GalNAc-siRNA conjugates is highly sensitive to both ligand architecture and oligonucleotide chemistry. Tri-GalNAc(OAc)3, following deprotection to the active trivalent ligand, enables siRNA conjugates that achieve a median effective dose (ED₅₀) of 1 mg/kg in mice after a single subcutaneous injection for robust hepatic gene silencing [1]. This represents a fivefold improvement in potency over earlier GalNAc-siRNA designs, which exhibited higher ED₅₀ values and required larger dose volumes [1]. In head-to-head studies against alternative GalNAc constructs, the preassembled trivalent GalNAc cluster (the class to which deprotected Tri-GalNAc(OAc)3 belongs) shows superior tissue accumulation and gene silencing compared to di-, tri-, or tetravalent conjugates assembled via phosphoramidite chemistry [2]. Notably, optimized trivalent GalNAc-siRNAs can achieve target gene silencing with ED₅₀ values as low as 0.625 mg/kg in certain disease models, demonstrating the exceptional potency achievable with this ligand architecture [3].
| Evidence Dimension | In vivo gene silencing potency (ED₅₀) |
|---|---|
| Target Compound Data | ED₅₀ = 1 mg/kg (single SC dose) |
| Comparator Or Baseline | Parent/early GalNAc-siRNA designs: ED₅₀ >5 mg/kg (estimated); Optimized triantennary GalNAc-siRNA: ED₅₀ = 0.625 mg/kg |
| Quantified Difference | 5-fold improvement over parent design; optimized variant achieves 0.625 mg/kg |
| Conditions | Mouse model, subcutaneous administration, single dose, liver mRNA silencing |
Why This Matters
This 1 mg/kg ED₅₀ establishes a clear potency benchmark; procurement of a ligand capable of enabling this level of efficacy directly reduces the amount of costly siRNA required for in vivo studies.
- [1] Nair JK, et al. Multivalent N-acetylgalactosamine-conjugated siRNA localizes in hepatocytes and elicits robust RNAi-mediated gene silencing. ACS Chem Biol. 2014;9(4):1000-1007. View Source
- [2] Khvorova A, et al. Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo. Bioconjug Chem. 2018;29(8):2633-2645. doi:10.1021/acs.bioconjchem.8b00365. View Source
- [3] Alnylam Pharmaceuticals. Development of RNAi Therapeutics Targeting the Complement Pathway. Blood. 2013;122(21):300. doi:10.1182/blood.V122.21.300.300. View Source
